molecular formula C8H12BrN3O2 B8511819 2-[(5-Bromo-4-methoxy-pyrimidin-2-yl)-methyl-amino]-ethanol

2-[(5-Bromo-4-methoxy-pyrimidin-2-yl)-methyl-amino]-ethanol

Cat. No. B8511819
M. Wt: 262.10 g/mol
InChI Key: IZYOPUUROQOICZ-UHFFFAOYSA-N
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Patent
US08815926B2

Procedure details

A mixture of 5-bromo-2-chloro-4-methoxypyrimidine (5 g, 22.4 mmol) and 2-(methylamino)ethanol (2.19 g, 29.1 mmol) in THF (40 mL) was stirred for 18 h at rt and concentrated. The residue was purified by flash chromatography (hexane/EtOAc, 3:2) to afford 5.38 g of the title compound. tR: 0.84 min (LC-MS 2); ESI-MS: 262.1/264.1 [M+H]+ (LC-MS 2); Rf: 0.15 (hexane/EtOAc 3:2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5](Cl)=[N:6][CH:7]=1.[CH3:11][NH:12][CH2:13][CH2:14][OH:15]>C1COCC1>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5]([N:12]([CH3:11])[CH2:13][CH2:14][OH:15])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)OC
Name
Quantity
2.19 g
Type
reactant
Smiles
CNCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane/EtOAc, 3:2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N(CCO)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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